![molecular formula C16H21N3OS2 B1326641 5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 956576-86-6](/img/structure/B1326641.png)

5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of 1,2,4-triazole, a nitrogen-containing heterocyclic compound that has garnered significant interest in organic chemistry due to its unique properties and potential applications. The combination of the triazole ring with an aromatic heterocycle like thiophene is particularly promising, leading to compounds with a wide range of activities and high yields .

Synthesis Analysis

The synthesis of related triazole derivatives typically involves the use of starting compounds such as 5-thiophene-(3-ylmethyl)-4H-1,2,4-triazole-3-thiol. These starting materials can undergo further chemical modifications to introduce additional pharmacophores, such as the tetrahydro-cyclohepta[b]thien-3-yl and tetrahydrofuran-2-ylmethyl groups found in the compound of interest. The synthesis methods adhere to standard protocols and aim to achieve high yields and purity of the final product .

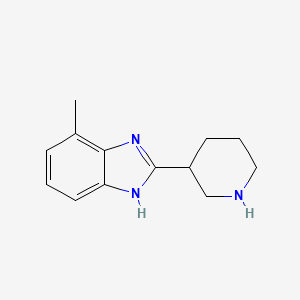

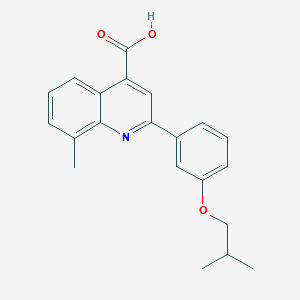

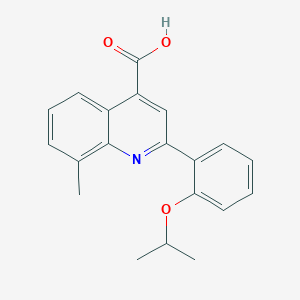

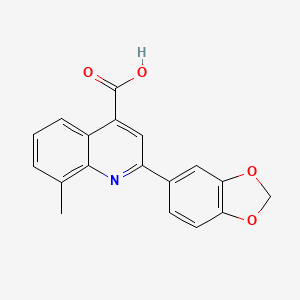

Molecular Structure Analysis

The molecular structure of triazole derivatives is confirmed using techniques such as elemental analysis (CHNS), IR, and 1H NMR spectra. These methods ensure the correct assembly of the triazole core and the attached substituents, verifying the individuality and purity of the molecules .

Chemical Reactions Analysis

The triazole core of the compound can participate in various chemical reactions, which may include the formation of dipeptides and other biologically active structures. The ruthenium-catalyzed cycloaddition mentioned in the first paper is an example of a reaction that can be used to create triazole-based scaffolds, although it is not directly related to the synthesis of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are determined using state pharmacopoeia standards. The properties of interest may include solubility, melting point, and reactivity, which are essential for the potential application of these compounds in various fields such as medicine, optical materials, dyes, and corrosion inhibitors .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research has explored the synthesis and chemical properties of various 1,2,4-triazole derivatives. For instance, the synthesis and alkylation of 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol under both classical and microwave conditions have been studied, revealing insights into regioselective alkylation processes (E. Ashry et al., 2006)[https://consensus.app/papers/synthesis-alkylation-chlorobenzobthien-4h124-triazole-ashry/2dfa22c9ff7955119333e82923898394/?utm_source=chatgpt].

Pharmacological Screening

Investigations into new derivatives of 5-(thiophene-3-ylmethyl)-4R-1,2,4-triazole-3-thiols have included synthesis, study of their physical-chemical properties, and conducting primary pharmacological screenings. These studies aim to predict the high activity of such compounds, potentially leading to the development of new drugs (A. Khilkovets, 2021)[https://consensus.app/papers/investigation-chemical-properties-derivatives-khilkovets/730f6ac56ba95d889ec67cc92af20cf4/?utm_source=chatgpt].

Antimicrobial Activities

The synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation for antimicrobial activities highlights the potential of triazole derivatives in developing new antimicrobial agents. This research is pivotal in addressing the growing concern of antibiotic resistance (Hacer Bayrak et al., 2009)[https://consensus.app/papers/synthesis-124triazoles-starting-acid-evaluation-bayrak/70a88db6ee6a53b4a20f6b1d6ad334bf/?utm_source=chatgpt].

Propiedades

IUPAC Name |

4-(oxolan-2-ylmethyl)-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3OS2/c21-16-18-17-15(19(16)9-11-5-4-8-20-11)13-10-22-14-7-3-1-2-6-12(13)14/h10-11H,1-9H2,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJULCVAXFVLTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)SC=C2C3=NNC(=S)N3CC4CCCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801104726 |

Source

|

| Record name | 2,4-Dihydro-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)-4-[(tetrahydro-2-furanyl)methyl]-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801104726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

956576-86-6 |

Source

|

| Record name | 2,4-Dihydro-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)-4-[(tetrahydro-2-furanyl)methyl]-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956576-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydro-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)-4-[(tetrahydro-2-furanyl)methyl]-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801104726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-1,9-diazaspiro[5.5]undecane](/img/structure/B1326558.png)

![Tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1326559.png)